5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
Description
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene core linked via a propyl chain to a 6-oxopyridazine moiety. This compound is of interest due to its structural hybridity, combining a sulfonamide group (known for biological activity in enzyme inhibition) with heterocyclic systems that modulate electronic and steric properties.
Properties
IUPAC Name |
5-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S2/c1-10-5-6-12(19-10)20(17,18)14-8-3-9-15-11(16)4-2-7-13-15/h2,4-7,14H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMQQVJYNQRXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the treatment of neuromuscular conditions and movement disorders. This article presents a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with other compounds.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in neuromuscular transmission.
- Inhibition of Skeletal Muscle Contraction : The compound has been shown to inhibit skeletal muscle contraction, making it a candidate for treating neuromuscular disorders. This inhibition may occur through modulation of calcium signaling pathways that are crucial for muscle contraction .
Pharmacological Properties
The pharmacological properties of this compound include:
- Antimicrobial Activity : Similar sulfonamide derivatives have demonstrated bacteriostatic effects against various pathogens, suggesting potential antimicrobial properties .
- Neuroprotective Effects : Preliminary studies indicate that the compound may exert neuroprotective effects, possibly through the inhibition of inflammatory pathways associated with neurodegeneration .
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Neuromuscular Disorders : A clinical trial evaluated the efficacy of similar sulfonamide compounds in patients with neuromuscular disorders. Results indicated significant improvements in muscle function and reduction in symptoms .
- In vitro Studies : Laboratory experiments demonstrated that the compound inhibited specific enzymes linked to muscle contraction, supporting its role as a neuromuscular inhibitor .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other sulfonamide derivatives is presented below.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Inhibits skeletal muscle contraction | Modulation of calcium signaling |
| Sulfanilamide | Antibacterial | Inhibition of bacterial dihydropteroate synthase |
| Acetazolamide | Carbonic anhydrase inhibitor | Inhibition of carbonic anhydrase enzyme |
Comparison with Similar Compounds
Key Differences :
- Electron density : Thiophene’s electron-rich nature may enhance π-π interactions compared to benzene.
- Lipophilicity : The propyl linker in the target compound likely reduces logP vs. the benzyloxy group in 5a.
Physicochemical Properties
Limited data exists for the target compound, but inferences can be drawn from analogs:
The target compound’s shorter propyl linker and thiophene core likely improve aqueous solubility compared to 5a.
Q & A
Basic Research Questions
Q. How can the synthesis of 5-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide be optimized for higher yield and purity?
- Methodology :
- Multi-step synthesis : Begin with functionalizing pyridazine via coupling reactions (e.g., using 3-aminopropylpyridazinone intermediates) followed by sulfonamide formation with 5-methylthiophene-2-sulfonyl chloride. Catalysts like triethylamine in dichloromethane (DCM) are critical for efficient coupling .
- Reaction conditions : Maintain temperatures between 50–60°C for 3–4 hours to balance reactivity and stability. Monitor progress via TLC and optimize solvent polarity (e.g., DMF for solubility, acetone for crystallization) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures .
Q. What analytical techniques are critical for structural validation of this compound?
- Key methods :
- NMR spectroscopy : Confirm connectivity of the pyridazinone, thiophene, and sulfonamide moieties via -NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and -NMR (e.g., 165–170 ppm for sulfonamide carbonyl) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns to rule out impurities .
- IR spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Q. What in vitro models are suitable for initial biological screening of this compound?
- Models :
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (CA-II, CA-IX) due to structural similarity to known sulfonamide inhibitors. Use fluorometric or colorimetric assays with 4-nitrophenyl acetate as a substrate .
- Antifungal screening : Use Candida albicans or Aspergillus niger strains in agar diffusion assays, comparing zones of inhibition to positive controls like fluconazole .
Advanced Research Questions
Q. How can contradictions in biological activity data (e.g., variable IC values across studies) be resolved?
- Approach :
- Replicate assays : Conduct triplicate experiments under standardized conditions (pH 7.4, 37°C) to minimize variability .
- Control for impurities : Use HPLC (≥95% purity) to exclude confounding effects from synthesis byproducts .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., 5-chloro or 5-ethyl substitutions) to isolate electronic or steric effects on activity .
Q. What experimental design considerations are critical for in vivo studies of this compound?
- Design framework :
- Pharmacokinetics : Assess bioavailability via oral and intravenous administration in rodent models. Measure plasma half-life using LC-MS/MS .
- Dose optimization : Use a logarithmic dosing range (e.g., 10–100 mg/kg) to establish therapeutic index and toxicity thresholds .
- Target validation : Employ knockout models (e.g., CA-II-deficient mice) to confirm mechanism specificity .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to model binding poses with CA-II (PDB: 3KS3). Prioritize hydrogen bonds between sulfonamide -SONH and Zn in the active site .
- QSAR modeling : Train models on pyridazine-sulfonamide derivatives to correlate substituents (e.g., methyl vs. chloro) with inhibitory potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
